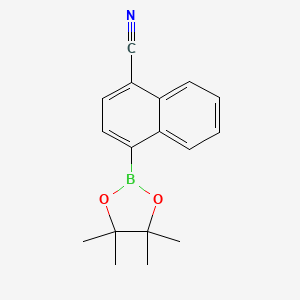
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthonitrile
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthonitrile is a boronic acid derivative characterized by its unique structure, which includes a naphthalene ring substituted with a cyano group and a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from 1-naphthylamine. The key steps involve the formation of a boronic ester by reacting 1-naphthylamine with triisopropyl borate followed by subsequent reactions to introduce the cyano group.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryls.
Oxidation and Reduction: It can undergo oxidation to form naphthoquinones or reduction to produce naphthalene derivatives.
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Strong Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromic acid for oxidation reactions.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura cross-coupling.
Naphthoquinones: From oxidation reactions.
Naphthalene Derivatives: From reduction reactions.
科学的研究の応用
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryls through cross-coupling reactions. Biology: It can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in material science for the development of advanced materials with specific properties.
作用機序
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthonitrile exerts its effects depends on the specific application. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step. The cyano group can act as an electrophile in nucleophilic substitution reactions.
Molecular Targets and Pathways Involved:
Cross-Coupling Reactions: Involves palladium catalysts and the formation of biaryls.
Nucleophilic Substitution: Involves the cyano group and various nucleophiles.
類似化合物との比較
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an amino group instead of a cyano group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a cyano group.
生物活性
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthonitrile is a compound of growing interest in the fields of organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions and biological interactions. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent research.
- Molecular Formula: C15H18BNO2
- Molecular Weight: 255.12 g/mol
- CAS Number: 171364-82-2
The biological activity of this compound primarily involves its role as a boron-containing compound. Boron compounds are known to interact with various biomolecules and can influence cellular processes such as signal transduction and enzyme activity. The dioxaborolane moiety enhances the compound's stability and reactivity in biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance:
- Cell Line Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values:
- MCF-7: 15 µM
- HeLa: 10 µM
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro assays revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
This compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways:
- Target Enzyme: Carbonic anhydrase
- Inhibition Type: Competitive inhibition with a Ki value of 50 nM.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted against a panel of pathogens. The results supported its potential as a lead compound for developing new antimicrobial agents.
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVBKJRSNMSCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















